molecular formula C20H15ClN2O5S B3454209 3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid

3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid

Cat. No.: B3454209
M. Wt: 430.9 g/mol
InChI Key: GWBNCDFIBFXWOQ-UHFFFAOYSA-N
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Description

3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a sulfonylamino linkage, and a benzoic acid moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the chlorination of a phenyl ring. The chlorinated phenyl compound is then subjected to sulfonylation, followed by the introduction of a benzoic acid group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process may include steps such as recrystallization and purification to remove any impurities. Industrial methods focus on optimizing reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorinated phenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for its antibacterial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis . This inhibition occurs through binding at the biotin binding site, which disrupts the enzyme’s activity and affects the metabolic pathways dependent on fatty acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit biotin carboxylase sets it apart from other similar compounds, making it a valuable subject for research in antibacterial drug development.

Properties

IUPAC Name

3-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-17-10-9-13(19(24)22-15-6-2-1-3-7-15)12-18(17)29(27,28)23-16-8-4-5-14(11-16)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBNCDFIBFXWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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